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molecular formula C11H16O2 B173035 1,3-Dimethoxy-2-propylbenzene CAS No. 16929-64-9

1,3-Dimethoxy-2-propylbenzene

Cat. No. B173035
M. Wt: 180.24 g/mol
InChI Key: FWIVQKGKHLKKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05552441

Procedure details

A mixture of solid 1,3-dimethoxy-2-propylbenzene (33.70 g, 190 mmol) and solid pyridine hyrochloride (150 g, 1.30 mol) were warmed to 180° C. After 7.5 hours, the reaction was cooled to 110° C. and 50 mL of H2O was added slowly. After the reaction cooled to room temperature, it was diluted with 100 mL of water and extracted several times with EtOAc. The EtOAc extract was washed once with 2N HCl and then dried over MgSO4. Filtration and solvent removal gave 38.5 g of an orange solid. The product was purified by recrystallization from dichloromethane providing 11.86 g (41%) of yellow crystals.
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[C:4]=1[CH2:11][CH2:12][CH3:13].Cl.N1C=CC=CC=1>O>[CH2:11]([C:4]1[C:5]([OH:9])=[CH:6][CH:7]=[CH:8][C:3]=1[OH:2])[CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
33.7 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)CCC
Name
Quantity
150 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 110° C.
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted several times with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed once with 2N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and solvent removal

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
C(CC)C1=C(C=CC=C1O)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.5 g
YIELD: CALCULATEDPERCENTYIELD 133.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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